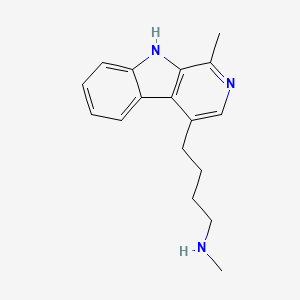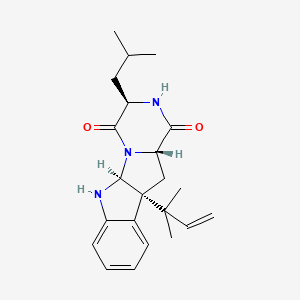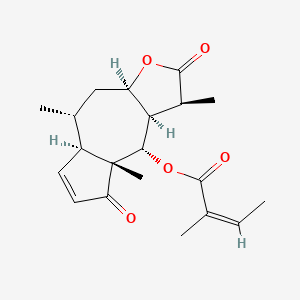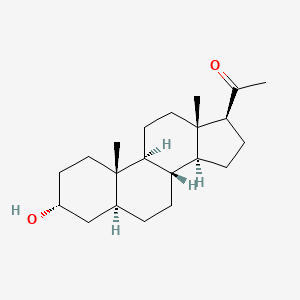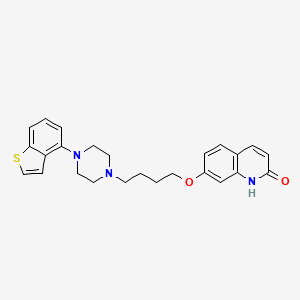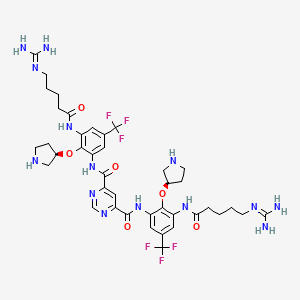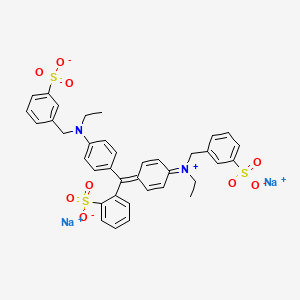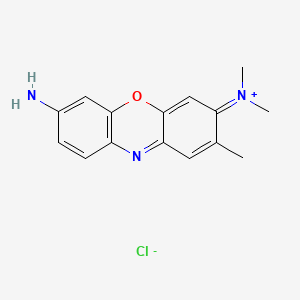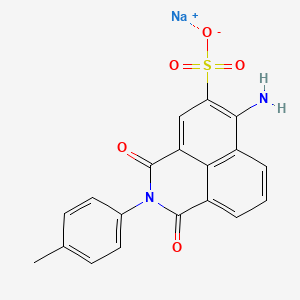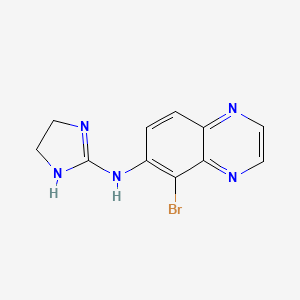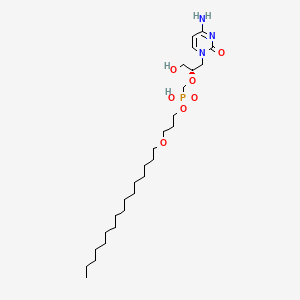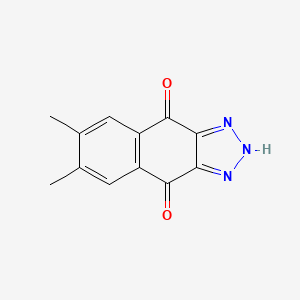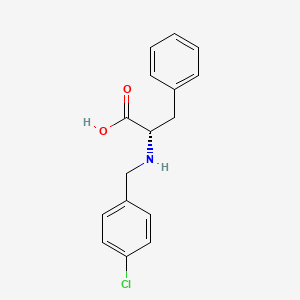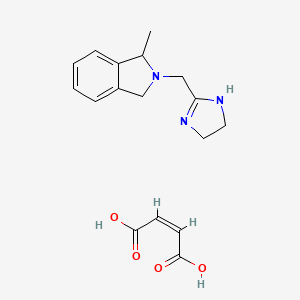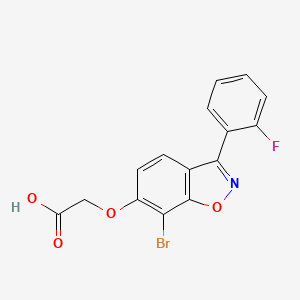
Brocrinat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brocrinat, also known as HP 522, is an active saluretic and has at least one site of action in the medullary ascending limb of Henle's loop; N1 from CA Vol 92 Form Index.
Aplicaciones Científicas De Investigación
1. BROCA: A Learning Environment for Scientific Reasoning
- Overview : BROCA, a computerized learning environment, is designed for teaching conceptual patterns of scientific reasoning. It combines cognitive psychology and information theory to transition data into knowledge. This tool offers visual algorithms and adaptive prompting, aiding in the practice of scientific reasoning patterns.
- Significance : As an interactive cognitive tool, BROCA supports the development of scientific thinking and reasoning skills.
- Source : Carlson, 1996, Journal of Universal Computer Science.
2. Biomedical Resource Ontology (BRO) for Resource Discovery
- Overview : The Biomedical Resource Ontology (BRO) is utilized for the semantic annotation and discovery of biomedical resources, facilitating research in clinical and translational fields.
- Significance : BRO enhances the visibility and accessibility of diverse biomedical resources, promoting more streamlined and effective scientific research.
- Source : Tenenbaum et al., 2011, Journal of Biomedical Informatics.
3. BROCA as a Tool for Teaching Scientific Reasoning
- Overview : BROCA serves as a theory-driven learning tool that emphasizes mental processes in scientific reasoning. Its design integrates cognitive psychology with rhetorical theory.
- Significance : The tool provides a robust framework for understanding and practicing scientific reasoning, enhancing the educational process in scientific domains.
- Source : Carlson, 1998, FIE '98. 28th Annual Frontiers in Education Conference.
4. Applications in Quantum Dots Research
- Overview : Quantum dots research, focusing on fluorescent semiconductor nanocrystals, has evolved significantly, impacting both electronic materials science and biological applications.
- Significance : This research has led to advancements in single-molecule level studies, high-resolution cellular imaging, and in vivo observation of cell trafficking, contributing significantly to diagnostics and tumor targeting.
- Source : Michalet et al., 2005, Science.
5. Research on Culturing Brine Shrimp Artemia Salina
- Overview : This research focuses on the culturing problems of the brine shrimp, Artemia salina, which is significant in mariculture and environmental pollution studies.
- Significance : The study contributes to understanding the culturing techniques and environmental impact on Artemia salina, which is crucial for marine scientific research and aquaculture.
- Source : Sorgeloos, 2009, Journal of The World Aquaculture Society.
6. Bromate in Chlorinated Drinking Waters
- Overview : This study investigates the presence of bromate, a contaminant in sodium hypochlorite used for drinking water disinfection, across various U.S. water treatment plants.
- Significance : Understanding the impact of bromate contamination is crucial for assessing water quality and shaping future regulations in water treatment processes.
- Source : Weinberg et al., 2003, Environmental Science & Technology.
Propiedades
Número CAS |
72481-99-3 |
|---|---|
Nombre del producto |
Brocrinat |
Fórmula molecular |
C15H9BrFNO4 |
Peso molecular |
366.14 g/mol |
Nombre IUPAC |
2-[[7-bromo-3-(2-fluorophenyl)-1,2-benzoxazol-6-yl]oxy]acetic acid |
InChI |
InChI=1S/C15H9BrFNO4/c16-13-11(21-7-12(19)20)6-5-9-14(18-22-15(9)13)8-3-1-2-4-10(8)17/h1-6H,7H2,(H,19,20) |
Clave InChI |
QWOLGQYXAQSNAE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NOC3=C2C=CC(=C3Br)OCC(=O)O)F |
SMILES canónico |
C1=CC=C(C(=C1)C2=NOC3=C2C=CC(=C3Br)OCC(=O)O)F |
Apariencia |
Solid powder |
Otros números CAS |
72481-99-3 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
acetic acid, ((7-bromo-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)- brocrinat HP 522 HP-522 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



